molecular formula C7H14Cl2N2O2 B2975146 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride CAS No. 69491-42-5

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride

Cat. No. B2975146
CAS RN: 69491-42-5
M. Wt: 229.1
InChI Key: MQHRTEMRBDLZPE-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride, also known as DABCO, is a bicyclic organic compound . It is a colorless solid and a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The CAS Number is 69491-42-5 and the molecular weight is 229.11 .


Molecular Structure Analysis

The InChI Code for DABCO is 1S/C7H12N2O2.2ClH/c10-7(11)6-5-8-1-3-9(6)4-2-8;;/h6H,1-5H2,(H,10,11);2*1H . It has a unique structure where the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages .


Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for various reactions. It is sufficiently basic to promote a variety of coupling reactions . For example, it has been used in PEG-400 promoted Pd(OAc)2/DABCO-catalyzed cross-coupling reactions in aqueous media .


Physical And Chemical Properties Analysis

DABCO is a colorless solid with a molecular weight of 229.11 . It is soluble in water and hygroscopic . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Catalyst in Polymerization

This compound is used as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It promotes the reaction between these compounds, leading to the formation of polyurethane, a material widely used in various industries due to its versatility and durability .

Baylis-Hillman Reaction Catalyst

It also serves as a catalyst in Baylis-Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction that provides a straightforward method for the synthesis of α,β-unsaturated esters, amides, and ketones .

Lewis Base

As a highly nucleophilic tertiary amine base, it acts as a Lewis base . In chemistry, a Lewis base is a substance that can donate a pair of electrons to form a covalent bond .

Component in Dye Lasers

This compound finds use in dye lasers . Dye lasers are a type of laser that uses organic dye as the lasing medium . They are known for their wide tunability and can generate laser light over a broad range of wavelengths .

Mounting Samples for Fluorescence Microscopy

It is used in mounting samples for fluorescence microscopy . Fluorescence microscopy is a major tool that scientists use to examine the structure and function of internal cellular organelles and other biological specimens .

Anti-fade Reagent

Lastly, it is used as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes . This helps to preserve the fluorescence signal during microscopy and imaging applications .

Mechanism of Action

Target of Action

The primary target of 1,4-Diazabicyclo[22It’s known that this compound is a highly nucleophilic tertiary amine base , which suggests that it may interact with acidic protons in various biochemical contexts.

Mode of Action

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride acts as a catalyst and reagent in various organic transformations . Its high nucleophilicity allows it to participate in a range of reactions, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, and the synthesis of heterocyclic compounds .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Diazabicyclo[22Given its role in organic transformations, it’s likely that it influences a variety of pathways, particularly those involving the reactions mentioned above .

Result of Action

The molecular and cellular effects of 1,4-Diazabicyclo[22Its role as a catalyst in various organic transformations suggests that it facilitates the formation of new chemical bonds and structures .

Action Environment

Environmental factors that influence the action, efficacy, and stability of 1,4-Diazabicyclo[22It’s known that this compound is hygroscopic , indicating that moisture levels in the environment may affect its stability and performance.

Safety and Hazards

DABCO is associated with several hazards. It can cause serious eye damage, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7(11)6-5-8-1-3-9(6)4-2-8;;/h6H,1-5H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHRTEMRBDLZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69491-42-5
Record name 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride
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